

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethynylnaphthalene

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Compound of Interest

Compound Name: **2-Ethynylnaphthalene**

Cat. No.: **B1219554**

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For: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynylnaphthalene (CAS No: 2949-26-0) is a pivotal organic compound that merges the structural rigidity of a naphthalene core with the versatile reactivity of a terminal alkyne. This unique combination makes it a valuable building block in medicinal chemistry, materials science, and organic synthesis.^{[1][2][3]} Its utility as a chemical intermediate is prominent in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced materials for organic electronics.^{[1][2]} This guide provides a comprehensive overview of the core physicochemical properties of **2-ethynylnaphthalene**, detailed experimental protocols for its synthesis and purification, an analysis of its spectral characteristics, and an exploration of its chemical reactivity. The information herein is intended to equip researchers and drug development professionals with the technical knowledge required for its effective application.

Molecular Structure and Core Properties

2-Ethynylnaphthalene is a polycyclic aromatic hydrocarbon characterized by a naphthalene ring system substituted with an ethynyl group at the C-2 position.^[4] This structure imparts a unique blend of aromaticity and the linear, electron-rich nature of a terminal alkyne.

Caption: Molecular structure of **2-ethynylnaphthalene**.

Physicochemical Data Summary

The key physicochemical properties of **2-ethynylnaphthalene** are summarized in the table below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

Property	Value	Source(s)
CAS Number	2949-26-0	[5] [6]
Molecular Formula	C ₁₂ H ₈	[4]
Molecular Weight	152.19 g/mol	[6]
Appearance	White to yellow or orange crystalline solid/powder	[1]
Melting Point	40.0 to 44.0 °C	
Boiling Point	270.4 °C at 760 mmHg 110 °C at 1 mmHg	
Density	1.07 g/cm ³ (Predicted)	
Vapor Pressure	0.0114 mmHg at 25 °C	
Flash Point	106.3 °C	
Refractive Index (n _D)	1.643	
Solubility	Insoluble in water; Soluble in organic solvents like THF, ethyl acetate, hexane, alcohols, ether, acetone, and chloroform.	[4] [7]
LogP	2.82110	
Synonyms	(2-Naphthyl)acetylene, Naphthalen-2-ylacetylene, β- Ethynylnaphthalene	[4] [8]

Spectroscopic Profile

The structural elucidation of **2-ethynylnaphthalene** and its derivatives relies on standard spectroscopic techniques. Below is an analysis of its expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, publicly archived experimental spectra for **2-ethynylnaphthalene** are not readily available, its ¹H and ¹³C NMR spectra can be reliably predicted based on the well-understood chemical shifts of naphthalene and terminal alkyne moieties.

¹H NMR (Estimated):

- Aromatic Protons (7H): The seven protons on the naphthalene ring are expected to resonate in the downfield region of δ 7.4-8.0 ppm. The specific chemical shifts and coupling patterns will be complex due to the fused ring system. The proton at the C1 position, being ortho to the ethynyl-substituted carbon, would likely experience a distinct shift compared to the others.
- Alkynyl Proton (1H): The terminal acetylenic proton is expected to appear as a sharp singlet around δ 3.0-3.5 ppm. This relatively upfield shift for a proton attached to an sp-hybridized carbon is characteristic and is due to the magnetic anisotropy of the carbon-carbon triple bond.[8]

¹³C NMR (Estimated): The molecule contains 12 carbon atoms in unique chemical environments.

- Aromatic Carbons (10C): The ten carbons of the naphthalene ring are expected to appear in the δ 120-135 ppm range.[9][10] The two quaternary carbons at the ring fusion (C4a, C8a) will likely have distinct shifts. The carbon directly attached to the ethynyl group (C2) will be shifted further downfield.
- Alkynyl Carbons (2C): The two sp-hybridized carbons of the ethynyl group are expected in the δ 80-90 ppm range.[9][10] The terminal carbon (\equiv C-H) typically resonates slightly upfield compared to the internal carbon (Ar-C \equiv).

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups.

- \equiv C-H Stretch: A sharp, strong absorption band is expected around $3300\text{--}3270\text{ cm}^{-1}$.^[11] This is a highly characteristic peak for a terminal alkyne and is often used for diagnostic purposes.
- C \equiv C Stretch: A weak to medium, sharp absorption is expected in the range of $2260\text{--}2100\text{ cm}^{-1}$.^[11] The intensity of this peak can be variable.
- Aromatic C-H Stretch: Absorptions will appear just above 3000 cm^{-1} (typically $3100\text{--}3000\text{ cm}^{-1}$).
- Aromatic C=C Stretch: Multiple sharp bands of variable intensity are expected in the $1600\text{--}1450\text{ cm}^{-1}$ region, characteristic of the naphthalene ring system.

Synthesis and Purification Protocols

The synthesis of **2-ethynylnaphthalene** is most commonly achieved through palladium-catalyzed cross-coupling reactions or by deprotection of a silyl-protected precursor.

Synthesis via Desilylation (Self-Validating Protocol)

This method is advantageous as it starts from a stable, easily handled silyl-protected alkyne and the reaction proceeds to completion with high yield, which can be easily monitored by Thin Layer Chromatography (TLC).

Rationale: Trimethylsilyl (TMS) groups are excellent protecting groups for terminal alkynes. Their removal is efficiently achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), under mild conditions. The formation of the volatile byproduct, fluoro-trimethylsilane, and water-soluble TBAF salts simplifies the workup procedure.



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Caption: Experimental workflow for synthesis via desilylation.

Step-by-Step Methodology:[12][13]

- Reaction Setup: To a stirred solution of trimethyl(3-(naphth-2-yl)ethynyl)silane (e.g., 534 mg, 2.39 mmol) in dry tetrahydrofuran (THF, 25 mL) under an argon atmosphere, add tetrabutylammonium fluoride (TBAF) (2.9 mL of a 1.0 M solution in THF, 2.87 mmol).
- Reaction Monitoring: Stir the mixture at room temperature for 1 hour. Progress can be monitored by TLC, observing the disappearance of the starting material.
- Workup: Dilute the reaction mixture with ethyl acetate and wash with a 10% aqueous solution of hydrochloric acid (HCl).
- Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
- Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na_2SO_4). Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purification: Purify the resulting residue by flash column chromatography on silica gel, eluting with hexane to yield **2-ethynylnaphthalene**. The product is often isolated as a colorless oil which solidifies upon standing.

Synthesis via Sonogashira Coupling

This is a powerful C-C bond-forming reaction, directly coupling a terminal alkyne with an aryl halide.

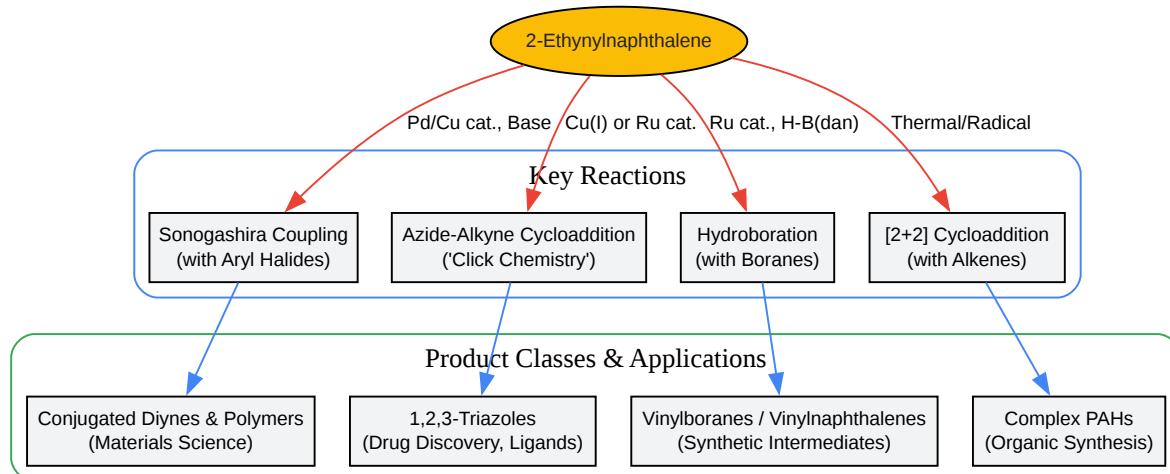
Rationale: The Sonogashira coupling utilizes a dual catalytic system. A palladium complex (e.g., $\text{Pd}(\text{PPh}_3)_4$) facilitates the oxidative addition of the aryl halide and the final reductive elimination, while a copper(I) salt (e.g., CuI) generates a copper(I) acetylide intermediate, which is crucial for the transmetalation step to the palladium center. The amine base is essential to neutralize the HX byproduct and to act as a ligand and/or solvent.[12][14][15]

General Protocol:

- Catalyst Preparation: In a reaction vessel under an inert atmosphere (Argon or Nitrogen), combine 2-bromonaphthalene (1 equivalent), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 1-5 mol%), and copper(I) iodide (CuI , 2-10 mol%) in a suitable amine solvent such as triethylamine or a mixture of THF and diisopropylamine.
- Alkyne Addition: Introduce a source of acetylene. This can be done by bubbling acetylene gas through the solution or, more conveniently and safely, by using a protected alkyne like trimethylsilylacetylene (followed by a deprotection step as described in 3.1).
- Reaction: Heat the reaction mixture (typically 50-80 °C) and stir until the starting aryl halide is consumed (monitored by TLC or GC-MS).
- Workup and Purification: After cooling, the reaction mixture is typically filtered to remove amine salts, diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Chemical Reactivity and Applications

The reactivity of **2-ethynynaphthalene** is dominated by its terminal alkyne functionality, making it a versatile precursor for more complex molecules.



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Caption: Reactivity profile of **2-ethynylnaphthalene**.

- Transition Metal-Catalyzed Coupling: As a terminal alkyne, it readily participates in Sonogashira coupling reactions with various aryl or vinyl halides to form disubstituted alkynes. This is a cornerstone reaction for building larger conjugated systems used in organic electronics.[3]
- Cycloaddition Reactions: It undergoes copper- or ruthenium-catalyzed azide-alkyne cycloaddition ("Click Chemistry") to form stable 1,2,3-triazole rings, a common linkage strategy in medicinal chemistry and bioconjugation. It can also participate in other cycloadditions, such as [2+2] cycloadditions with alkenes under thermal conditions to build more complex polycyclic frameworks.[11]
- Hydroboration: The ruthenium-catalyzed (Z)-selective hydroboration of **2-ethynylnaphthalene** with reagents like H–B(dan) (dan = naphthalene-1,8-diaminato) can generate synthetically valuable (Z)-alkenylboranes, which are versatile intermediates for further cross-coupling reactions.[4][5]
- Additions to the Triple Bond: The ethynyl group is susceptible to nucleophilic and electrophilic additions, allowing for the introduction of a wide range of functional groups.

Safety and Handling

2-Ethynylnaphthalene requires careful handling due to its potential hazards.

- GHS Hazard Classification: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation.[8]
- Personal Protective Equipment (PPE): Handle in a well-ventilated area or fume hood. Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Storage: Store in a cool, dry place away from heat and direct sunlight. It is noted to be heat-sensitive.[5]

- Fire Safety: Use dry chemical, foam, water spray, or carbon dioxide for extinguishing fires.

Conclusion

2-Ethynylnaphthalene is a compound of significant scientific and commercial interest, bridging the fields of organic synthesis, pharmaceutical development, and materials science. Its well-defined physicochemical properties, combined with the predictable and versatile reactivity of the terminal alkyne group, make it an indispensable tool for the modern chemist. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to leverage the unique characteristics of this molecule in their work. A thorough understanding of its properties, handling requirements, and reactivity is crucial for its safe and effective application in the laboratory and beyond.

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